3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE

Übersicht

Beschreibung

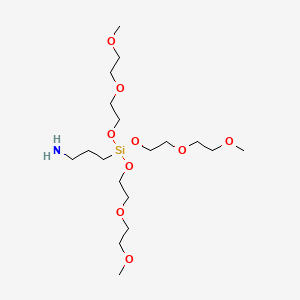

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 9,9-bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol with an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: The ether linkages in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Surface Modification and Functionalization

APTES is primarily utilized for the functionalization of surfaces, particularly in the field of nanotechnology and material science. Its ability to react with hydroxyl groups on silica surfaces makes it a valuable agent for creating silane self-assembled monolayers (SAMs). These SAMs are crucial for:

- Microfabrication : APTES is employed in micro-contact printing and soft lithography, which are techniques used to create nanoscale patterns on substrates .

- Sensor Development : The compound is used to modify the surfaces of sensors, enhancing their sensitivity and selectivity. For instance, it has been applied in glucose sensors by anchoring glucose-sensing molecules onto glassy micro-particles .

Adhesion Promotion

APTES serves as an effective adhesion promoter in various polymer systems. Its amine functional groups facilitate strong bonding between dissimilar materials, which is essential in applications such as:

- Composite Materials : In the production of composite materials, APTES improves the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic matrices (such as epoxy or polyurethane). This enhancement leads to improved mechanical properties, including tensile strength and impact resistance .

- Coatings : The silane is also used in formulating coatings that require good adhesion to metal substrates. It enhances the durability and performance of coatings applied to metals like aluminum and iron .

Corrosion Inhibition

Recent studies have explored the use of APTES as a corrosion inhibitor for reinforcing steel in alkaline environments. The mechanism involves:

- Formation of Protective Films : Upon application, APTES forms a silane film on the metal surface through adsorption and condensation processes. This film acts as a barrier against corrosive agents, significantly enhancing the corrosion resistance of steel .

Water Repellency and Hydrophobicity

The presence of methoxyethoxyethoxy groups in APTES contributes to its hydrophobic properties, making it suitable for applications that require water repellency:

- Building Materials : APTES is used to treat porous substrates like bricks and concrete, imparting water-repellent characteristics while maintaining breathability .

- Textiles : In textile applications, APTES can be applied to fabrics to enhance their water resistance without compromising flexibility or comfort .

Case Studies

Wirkmechanismus

The mechanism of action of 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE include:

- 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol

- 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-yl pyridine-4-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of ether linkages and the presence of a silicon atom. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Biologische Aktivität

3-Aminopropyltris(methoxyethoxyethoxy)silane (APTMES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biocompatibility and bioactivity. This article provides a comprehensive overview of the biological activity of APTMES, drawing on diverse research findings, case studies, and data tables to elucidate its properties and applications.

Chemical Structure and Properties

APTMES is characterized by its amino group and three methoxyethoxyethoxy functional groups, which contribute to its reactivity and ability to form siloxane bonds. The molecular formula is , with a molecular weight of approximately 443.61 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₁N O₉Si |

| Molecular Weight | 443.61 g/mol |

| Functional Groups | Amino, Methoxyethoxyethoxy |

| Solubility | Soluble in organic solvents |

Biocompatibility

APTMES has shown promise as a biocompatible material in various studies. Its amino group facilitates the attachment of biological molecules, enhancing cell adhesion and proliferation. Research indicates that APTMES-modified surfaces can support the growth of various cell types, including fibroblasts and endothelial cells .

Case Study: Glucose Sensing Applications

A notable application of APTMES is in the development of glucose sensors. In a study where glucose oxidase was anchored onto glassy micro-particles using APTMES, it was found that the silane effectively improved the sensor's sensitivity and stability . The successful anchoring was confirmed through Fourier Transform Infrared Spectroscopy (FTIR), indicating strong interactions between the enzyme and the modified surface.

Table 2: Summary of Biological Studies Involving APTMES

The biological activity of APTMES can be attributed to several factors:

- Surface Functionalization : The amino groups on APTMES facilitate covalent bonding with biomolecules, enhancing surface reactivity.

- Hydrophilicity : The methoxyethoxyethoxy groups contribute to hydrophilic properties, which can improve interactions with aqueous biological environments.

- Cross-linking Ability : APTMES can act as a cross-linking agent in polymer matrices, potentially enhancing the mechanical properties and stability of biological scaffolds.

Applications in Medical Devices

APTMES is increasingly utilized in medical device coatings due to its favorable properties. Its ability to promote biocompatibility while providing a hydrophobic surface makes it suitable for applications such as:

- Implants : Enhancing integration with biological tissues.

- Catheters : Reducing thrombogenicity and improving flow characteristics.

- Diagnostic Equipment : Improving sensor performance through effective biomolecule anchoring.

Case Study: Coating for Medical Devices

In a study focused on medical device coatings, APTMES was used to modify catheter surfaces. The results indicated a significant reduction in bacterial adhesion compared to uncoated surfaces, highlighting its potential for infection prevention .

Eigenschaften

IUPAC Name |

3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41NO9Si/c1-20-6-9-23-12-15-26-29(18-4-5-19,27-16-13-24-10-7-21-2)28-17-14-25-11-8-22-3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJURIXUDYDHOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCO[Si](CCCN)(OCCOCCOC)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236738 | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-64-7, 87794-64-7 | |

| Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87994-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087994647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-bis[2-(2-methoxyethoxy)ethoxy]-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminopropyltris(methoxyethoxyethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV7UDZ5MQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.